molecular formula C11H13ClN2 B1584196 6-Chlorogramine CAS No. 50517-12-9

6-Chlorogramine

Cat. No. B1584196
CAS RN: 50517-12-9
M. Wt: 208.69 g/mol
InChI Key: PQOIPGFSMNOWAU-UHFFFAOYSA-N
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Patent
US05210215

Procedure details

Glacial acetic acid (0,4 ml) was added dropwise to an aqueous solution at 33% (w/v) of dimethylamine (0,4 ml), cooled in an ice bath, at a speed so as not to exceed a temperature of 5° C. Under continuous stirring and in an ice bath, were added in succession an aqueous solution of formaldehyde (0,2 ml at 40% w/v) and then 420 mg of 6-chloroindole, which in approximately 10 minutes dissolved in the reaction mixture with the development of heat. The reaction mixture was left at room temperature for approximately 16 hours. The solution was then poured into NaOH 2N (10 ml) and extracted with ethyl ether (3×15 ml). The organic phase was washed with saturated NaCl/H2O (2×10 ml) and dried on anhydrous magnesium sulphate overnight. On evaporation of the solvent, a residue was obtained, of practically pure 6-chloro-gramine, equal to 550 mg (yield 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH2:4]=O.[Cl:6][C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[CH:12][NH:13]2)=[CH:9][CH:8]=1.[OH-].[Na+]>C(O)(=O)C>[CH3:1][N:2]([CH2:4][C:11]1[C:10]2[CH:9]=[CH:8][C:7]([Cl:6])=[CH:15][C:14]=2[NH:13][CH:12]=1)[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
420 mg
Type
reactant
Smiles
ClC1=CC=C2C=CNC2=C1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Under continuous stirring and in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath, at a speed so as not
CUSTOM
Type
CUSTOM
Details
a temperature of 5° C
TEMPERATURE
Type
TEMPERATURE
Details
of heat
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (3×15 ml)
WASH
Type
WASH
Details
The organic phase was washed with saturated NaCl/H2O (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulphate overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
On evaporation of the solvent

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C)CC1=CNC2=C1C=CC(=C2)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.